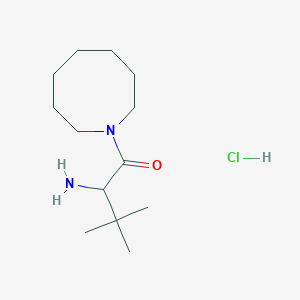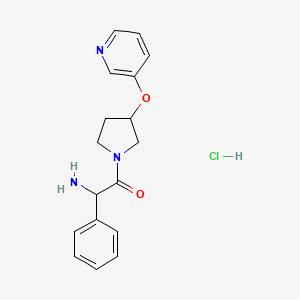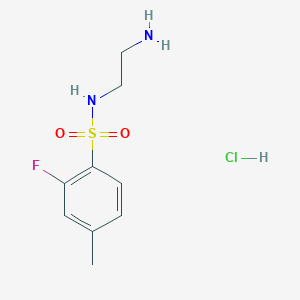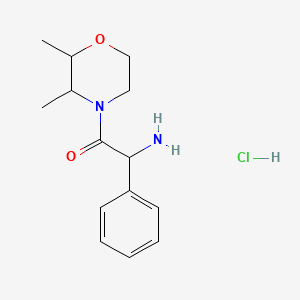![molecular formula C19H28ClN3O B7632517 N-[4-[[1-(2-chlorophenyl)piperidin-3-yl]amino]cyclohexyl]acetamide](/img/structure/B7632517.png)
N-[4-[[1-(2-chlorophenyl)piperidin-3-yl]amino]cyclohexyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-[[1-(2-chlorophenyl)piperidin-3-yl]amino]cyclohexyl]acetamide, also known as N-(1-(2-chlorophenyl)-3-(4-cyclohexylaminocarbonyl)piperidin-4-yl)-acetamide (CX-717), is a novel compound that has been studied for its potential cognitive enhancing effects. It is a member of the ampakine family of drugs, which are known to modulate the activity of AMPA receptors in the brain.
Wirkmechanismus
The mechanism of action of CX-717 is believed to be through the modulation of AMPA receptors in the brain. AMPA receptors are responsible for the fast excitatory neurotransmission in the brain and are involved in various cognitive processes such as learning and memory. CX-717 has been shown to increase the activity of AMPA receptors, leading to an enhancement of synaptic plasticity and improved cognitive function.
Biochemical and Physiological Effects:
In addition to its cognitive enhancing effects, CX-717 has been shown to have other biochemical and physiological effects. It has been shown to increase dopamine and norepinephrine release in the prefrontal cortex, which may contribute to its cognitive enhancing effects. It has also been shown to increase cortical oxygen consumption and glucose utilization, indicating an increase in brain metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CX-717 in lab experiments is its specificity for AMPA receptors, which allows for the selective modulation of this receptor subtype. Another advantage is its ability to enhance cognitive function without producing the side effects commonly associated with other cognitive enhancers such as amphetamines. However, one limitation is the lack of long-term safety data, as CX-717 is a relatively new compound.
Zukünftige Richtungen
There are several future directions for the research of CX-717. One area of interest is its potential therapeutic use in conditions such as Alzheimer's disease and schizophrenia, where cognitive impairment is a common symptom. Another area of interest is the development of more potent and selective ampakines with fewer side effects. Additionally, the mechanisms underlying the cognitive enhancing effects of CX-717 are not fully understood, and further research is needed to elucidate these mechanisms.
Synthesemethoden
The synthesis of CX-717 involves a multi-step process starting from 2-chlorobenzonitrile. The first step is the conversion of 2-chlorobenzonitrile to 2-chlorophenylacetonitrile using a Grignard reagent. This is followed by the reduction of 2-chlorophenylacetonitrile to 2-chlorophenylacetamide using lithium aluminum hydride. The final step is the coupling of 2-chlorophenylacetamide with cyclohexylamine and acetic anhydride to produce CX-717.
Wissenschaftliche Forschungsanwendungen
CX-717 has been studied extensively for its potential cognitive enhancing effects. In animal studies, it has been shown to improve learning and memory in various tasks such as the Morris water maze and the radial arm maze. In human studies, it has been shown to improve working memory and attention in healthy adults and in individuals with schizophrenia.
Eigenschaften
IUPAC Name |
N-[4-[[1-(2-chlorophenyl)piperidin-3-yl]amino]cyclohexyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28ClN3O/c1-14(24)21-15-8-10-16(11-9-15)22-17-5-4-12-23(13-17)19-7-3-2-6-18(19)20/h2-3,6-7,15-17,22H,4-5,8-13H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWROLFKLPSXHNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC(CC1)NC2CCCN(C2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(7-methoxy-1-benzofuran-2-yl)methyl]-5-(oxolan-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B7632435.png)
![2-[4-[[3-Methyl-1-(pyridin-2-ylmethyl)piperidin-4-yl]amino]phenyl]ethanol](/img/structure/B7632440.png)
![N-[4-fluoro-3-(spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclobutane]-6-ylamino)phenyl]acetamide](/img/structure/B7632455.png)
![(E)-3-[4-[(5-chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]phenyl]prop-2-enoic acid](/img/structure/B7632464.png)





![2-Amino-1-[2-(methylsulfanylmethyl)pyrrolidin-1-yl]propan-1-one;hydrochloride](/img/structure/B7632498.png)
![1,3-Diethyl-2-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]guanidine](/img/structure/B7632503.png)
![N-[[6-(2,2-difluoroethoxy)pyridin-2-yl]methyl]pyrrolidine-2-carboxamide](/img/structure/B7632515.png)
![2,3,6-trifluoro-N-[3-(2-hydroxycyclopentyl)propyl]benzamide](/img/structure/B7632533.png)
![3-Ethoxy-7-(3-methyl-1,2,4-thiadiazol-5-yl)-7-azaspiro[3.5]nonan-1-ol](/img/structure/B7632534.png)